molecular formula C10H12ClN5O B13995565 2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- CAS No. 1760-37-8

2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-

Cat. No.: B13995565
CAS No.: 1760-37-8
M. Wt: 253.69 g/mol
InChI Key: VIHXGRJEGOUOIP-UHFFFAOYSA-N
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Description

2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- is a compound belonging to the imidazoline family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- typically involves the condensation of 1,2-diamines with nitriles or esters. The nitrile-based route is essentially a cyclic Pinner reaction, requiring high temperatures and acid catalysis. This method is effective for both alkyl and aryl nitriles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor. In medicine, it is being investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties. In industry, it is used as a surfactant and corrosion inhibitor .

Mechanism of Action

The mechanism of action of 2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- involves its interaction with specific molecular targets and pathways. It is known to bind to imidazoline receptors, which are involved in the regulation of cardiovascular activities. The binding of this compound to these receptors can lead to various physiological effects, including vasodilation and reduced blood pressure .

Comparison with Similar Compounds

2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- can be compared with other similar compounds such as oxymetazoline, xylometazoline, tetrahydrozoline, and naphazoline. These compounds also belong to the imidazoline family and share similar structural features. 2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- is unique due to its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

1760-37-8

Molecular Formula

C10H12ClN5O

Molecular Weight

253.69 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(4,5-dihydro-1H-imidazol-2-ylamino)nitrous amide

InChI

InChI=1S/C10H12ClN5O/c11-9-3-1-8(2-4-9)7-16(15-17)14-10-12-5-6-13-10/h1-4H,5-7H2,(H2,12,13,14)

InChI Key

VIHXGRJEGOUOIP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NN(CC2=CC=C(C=C2)Cl)N=O

Origin of Product

United States

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